molecular formula C22H19NO3 B14394932 4-Methylphenyl 4-(4-methylbenzamido)benzoate CAS No. 88340-32-3

4-Methylphenyl 4-(4-methylbenzamido)benzoate

Cat. No.: B14394932
CAS No.: 88340-32-3
M. Wt: 345.4 g/mol
InChI Key: BKNOPVTYEMKCHA-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-(4-methylbenzamido)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 4-methylphenyl ring, which is further connected to a 4-methylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-(4-methylbenzamido)benzoate typically involves the esterification of 4-methylphenyl benzoate with 4-methylbenzamido benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-(4-methylbenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methylphenyl 4-(4-methylbenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl benzoate
  • 4-Methylbenzamido benzoic acid
  • Phenyl benzoate
  • 4-Methoxyphenyl benzoate

Uniqueness

4-Methylphenyl 4-(4-methylbenzamido)benzoate is unique due to the presence of both a benzoate and a benzamido group, which imparts distinct chemical and physical properties

Properties

CAS No.

88340-32-3

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

(4-methylphenyl) 4-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H19NO3/c1-15-3-7-17(8-4-15)21(24)23-19-11-9-18(10-12-19)22(25)26-20-13-5-16(2)6-14-20/h3-14H,1-2H3,(H,23,24)

InChI Key

BKNOPVTYEMKCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C

Origin of Product

United States

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